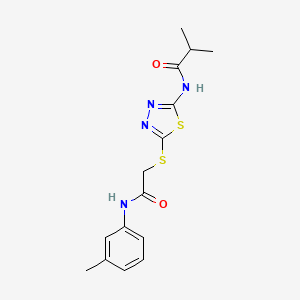

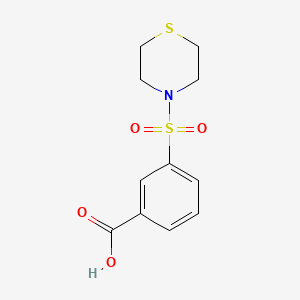

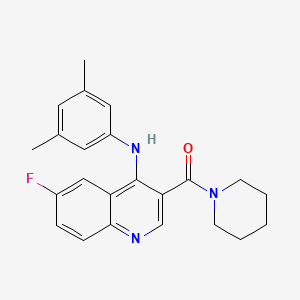

![molecular formula C23H23N3OS B2835321 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide CAS No. 478077-10-0](/img/structure/B2835321.png)

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide” is a chemical compound. It has a molecular formula of C23H23N3OS and a molecular weight of 389.52. Pyrrole, a biologically active scaffold, is known to possess a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiophene-carboxamide derivatives involves complex chemical reactions designed to produce specific compounds with potential biological activity. For instance, the development of scalable synthesis methods for compounds like VEGFR inhibitor AG-28262 showcases the intricate processes involved in producing these chemicals on a larger scale, highlighting modifications to improve scalability and efficiency R. Scott et al., 2006. Similarly, the synthesis of new polyamides from monomers such as 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene demonstrates the creation of materials with unique properties like solubility in polar organic solvents and thermal stability V. Ubale et al., 2001.

Biological Interactions and Applications

Thiophene-carboxamide derivatives have been studied for their potential biological activities, such as acting as inhibitors for specific enzymes or as ligands for certain receptors. For instance, N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were designed and synthesized as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1), with the thiophene analogues showing superior potency M. Allan et al., 2009. Another study described the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents, illustrating the wide-ranging applications of these compounds in medicinal chemistry Asha B. Thomas et al., 2016.

Material Science and Polymer Research

Research into the structural characterization of novel polymers incorporating thiophene derivatives, such as polyamide-imides containing pendent adamantyl groups, has highlighted the versatility of these compounds in creating materials with desirable thermal and mechanical properties D. Liaw & Been-Yang Liaw, 2001. This work showcases the potential of thiophene-carboxamide derivatives in developing advanced materials for various industrial applications.

Properties

IUPAC Name |

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3OS/c1-17-18(2)26(16-19-9-4-3-5-10-19)23(25-12-6-7-13-25)20(17)15-24-22(27)21-11-8-14-28-21/h3-14H,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEWGPBKHXRCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1CNC(=O)C2=CC=CS2)N3C=CC=C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

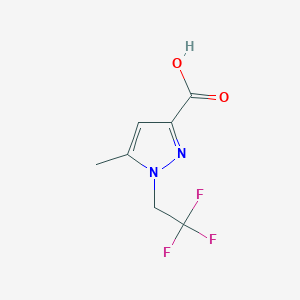

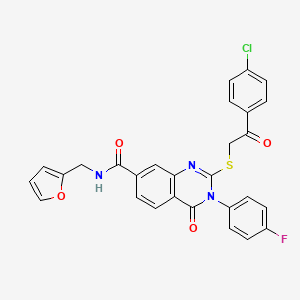

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

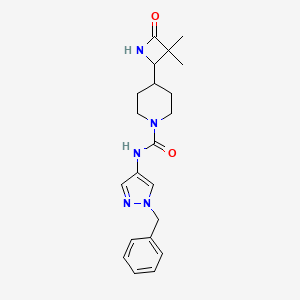

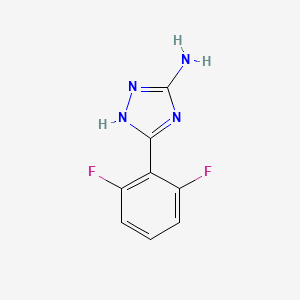

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)

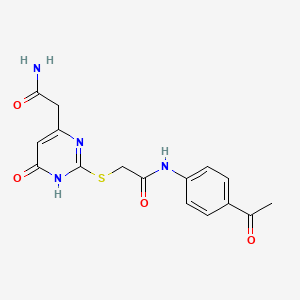

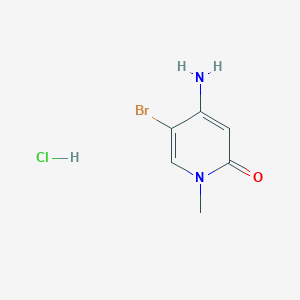

![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)